![molecular formula C7H12N2O B1289948 3-(1H-pyrazol-1-yl)butan-1-ol CAS No. 1007517-63-6](/img/structure/B1289948.png)
3-(1H-pyrazol-1-yl)butan-1-ol
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Overview
Description
“3-(1H-pyrazol-1-yl)butan-1-ol” is a chemical compound with the empirical formula C7H12N2O . It is part of a collection of unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of “3-(1H-pyrazol-1-yl)butan-1-ol” consists of seven carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom . The molecular weight is 140.18 .Scientific Research Applications
Fluorescence Properties and Metal Ion Detection
The pyrazole derivatives, including “3-(1H-pyrazol-1-yl)butan-1-ol”, have been studied for their fluorescence properties. These compounds can exhibit a range of colors from orange-red to cyan in different solvents, particularly when an electron-withdrawing group is attached. This characteristic makes them suitable for use as metal ion fluorescent probes, with excellent selectivity for certain ions like silver (Ag+) .
Biological Activities
Pyrazoline derivatives are known for their wide range of biological activities. They have been used in pharmaceuticals as antidepressants, antihypertensive drugs, and anti-arrhythmic medications. Additionally, they exhibit antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory properties .
Textile Industry Applications
In the textile industry, triarylpyrazoline compounds derived from pyrazole, such as “3-(1H-pyrazol-1-yl)butan-1-ol”, are used as fluorescent whitening agents. These compounds help to enhance the brightness and appearance of fabrics .
High-Tech Applications
Recent advancements have seen the application of pyrazole derivatives in high-tech fields. They are being developed as laser dyes and fluorescent probes, which are essential in various technological applications, including optical devices and sensors .
Synthesis of Heterocyclic Compounds
Pyrazole and its derivatives play a crucial role in the synthesis of other heterocyclic compounds. They are involved in multi-component synthesis reactions that are pivotal in creating complex molecules for further research and application in chemistry .
Agrochemical Industry
The structural motif of pyrazole derivatives is present in several biologically and medicinally active compounds. These derivatives have applications in the agrochemical industry, including as fungicides, pesticides, and insecticides. They also serve as chelating and extracting reagents for different metal ions .
Photoluminescent and Photorefractive Materials
Due to their excellent fluorescence and thermal stability, pyrazole derivatives are used in the creation of photoluminescent and photorefractive materials. These materials have potential applications in the development of new types of displays and optical storage devices .
Organic Nonlinear Optical Materials
Pyrazole derivatives have been identified as potential candidates for organic nonlinear optical materials due to their thermal stability and hole transport characteristics. These materials are crucial for the development of optoelectronic devices and systems .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include 3-(1h-pyrazol-1-yl)butan-1-ol, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These activities suggest that the compound may target specific proteins or enzymes in the Leishmania and Plasmodium parasites.
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a way that inhibits the growth and proliferation of the parasites . The specific interactions and changes resulting from the compound’s action on its targets remain to be elucidated.
Biochemical Pathways
Given the compound’s antileishmanial and antimalarial activities, it can be inferred that it affects the biochemical pathways essential for the survival and replication of the leishmania and plasmodium parasites .
Result of Action
Given its antileishmanial and antimalarial activities, it can be inferred that the compound inhibits the growth and proliferation of the leishmania and plasmodium parasites .
properties
IUPAC Name |
3-pyrazol-1-ylbutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-7(3-6-10)9-5-2-4-8-9/h2,4-5,7,10H,3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTISHUJSCJXXRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)N1C=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629695 |
Source
|
Record name | 3-(1H-Pyrazol-1-yl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1007517-63-6 |
Source
|
Record name | 3-(1H-Pyrazol-1-yl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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